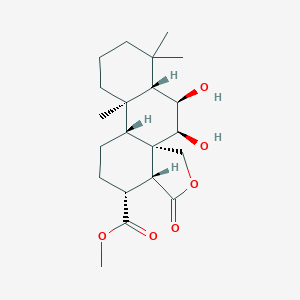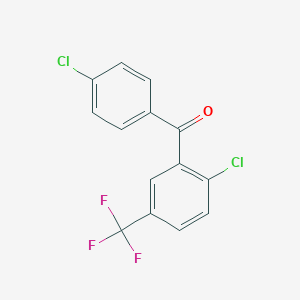
(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves condensation reactions in glacial acetic acid, utilizing spectroscopic and analytical techniques such as ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy, alongside X-ray crystallography. These methods ensure the precise formation and characterization of the target molecules (Hassanain et al., 2023).
Molecular Structure Analysis
X-ray diffraction studies reveal that similar compounds crystallize in specific space groups with detailed unit cell parameters, indicating the importance of halogen interactions, such as chlorine in solid-state arrangements. These interactions include C-Cl···Cl and C-Cl···π interactions, which contribute to the molecular structure's stability and arrangement (Hassanain et al., 2023).
Chemical Reactions and Properties
Research has shown that compounds with similar structures can undergo Michael-type nucleophilic addition reactions with sulfur- and oxygen-containing nucleophiles under specific conditions, leading to diverse products. These reactions are essential for functionalizing the compounds for further applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as crystal system, space group, and unit cell parameters, are determined using X-ray diffraction methods. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields (Zabiulla et al., 2016).
Chemical Properties Analysis
The chemical properties, including vibrational modes, HOMO-LUMO energy distribution, and molecular electrostatic potential, are assessed through computational and spectroscopic analyses. These studies help in understanding the electronic structure, charge distribution, and potential reactivity patterns of the compound (Sivakumar et al., 2021).
科学的研究の応用
Chemical Structure Analysis : The compound has been used in studies focusing on the analysis of chemical structures. For example, research by Swamy et al. (2013) investigated isomorphous structures related to this compound, demonstrating its role in understanding chlorine-methyl exchange rules in certain heterocyclic analogues (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Synthesis and Biological Evaluation : This compound has been synthesized and evaluated for various biological activities. Ravula et al. (2016) synthesized novel pyrazoline derivatives using this compound and assessed their anti-inflammatory and antibacterial activities, highlighting its potential in drug development (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Crystal Structure Characterization : The compound has been used to study crystal structures. Sun et al. (2017) characterized the crystal structure of a related compound, contributing to the field of X-ray crystallography (Sun, Zhai, Sun, Tan, Weng, & Liu, 2017).
Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) conducted a study involving molecular docking and antimicrobial activity assessment of a molecule similar to (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone. This research provides insights into the potential medical applications of these compounds (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Study of Non-Covalent Interactions in Supramolecular Architectures : Sharma et al. (2019) explored the role of non-covalent interactions in the crystal packing of derivatives containing this compound. Their work contributes to the understanding of molecular interactions in solid-state chemistry (Sharma, Mohan, Gangwar, & Chopra, 2019).
Synthesis and Characterization of Novel Compounds : Various studies have synthesized and characterized new compounds using (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone. These research efforts contribute to the expansion of chemical libraries and the understanding of novel compound properties (Chaudhari, 2012).
Safety And Hazards
The safety and hazards of related compounds were found. For instance, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 and its target organs are the respiratory system .
特性
CAS番号 |
95998-69-9 |
|---|---|
製品名 |
(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone |
分子式 |
C14H7Cl2F3O |
分子量 |
319.1 g/mol |
IUPAC名 |
(4-chlorophenyl)-[2-chloro-5-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7H |
InChIキー |
XVTDRBGYNNOLDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
同義語 |
(4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl-methanone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



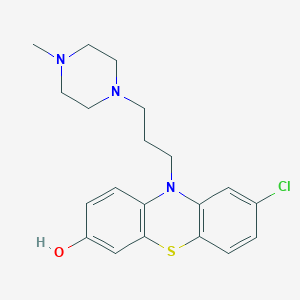
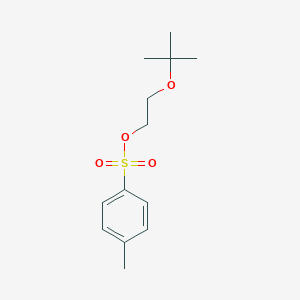
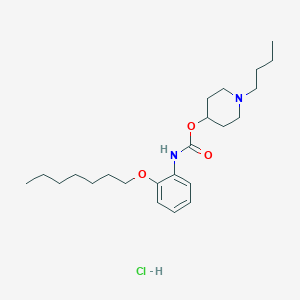
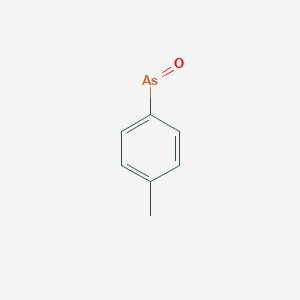
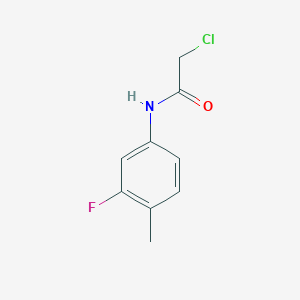
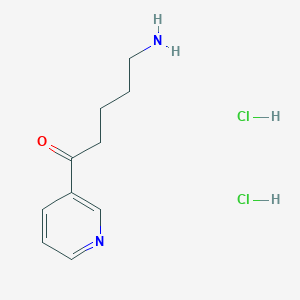
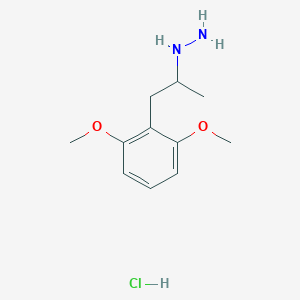
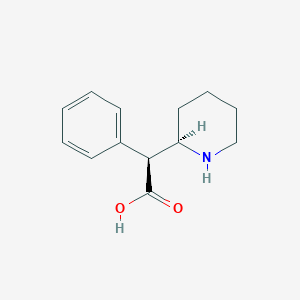
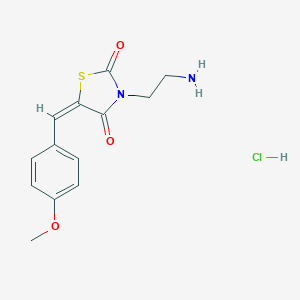
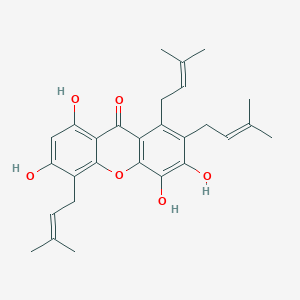
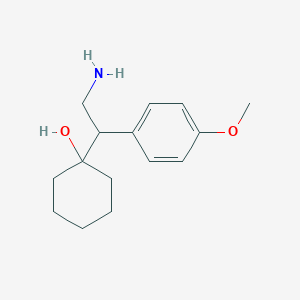
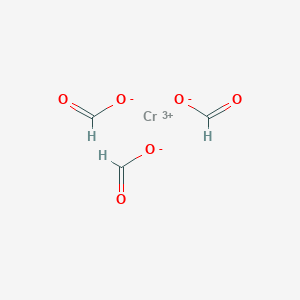
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)
